1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 237.32 g/mol. It is classified as an amine and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is also known by its CAS number 1154665-52-7, indicating its unique identification in chemical databases.
The synthesis of 1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine typically involves several steps that can include the formation of intermediates. One common approach includes the reaction of 4-amino-2-fluorobenzene with N,N-dimethylpiperidin-4-one, followed by reduction and purification steps.
For instance, one synthetic route involves treating 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride in methanol, followed by the addition of sodium cyanoborohydride to reduce the intermediate to the desired amine product .
The compound's structural data includes:
1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine can participate in various chemical reactions typical of amines, such as nucleophilic substitutions and coupling reactions. These reactions are essential for synthesizing more complex molecules or modifying existing structures for enhanced biological activity.
The reactions often involve:
The mechanism of action for 1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine largely depends on its application in biological contexts. As a potential pharmaceutical agent, it may interact with specific receptors or enzymes, influencing pathways related to disease mechanisms.
The physical properties of 1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine include:
The chemical properties encompass:
1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its applications include:
Piperidine derivatives constitute a cornerstone of medicinal chemistry, with over 20% of small-molecule drugs containing this saturated heterocycle. The six-membered ring provides a stable conformational platform for presenting substituent vectors in three-dimensional space, enabling precise interactions with biological targets. Early applications focused on analgesic properties (e.g., meperidine, 1939), but contemporary research exploits piperidine's ability to enhance CNS penetration and modulate receptor selectivity profiles. The scaffold's versatility stems from several pharmacological advantages:
Table 1: Therapeutic Applications of Piperidine-Containing Pharmaceuticals
Drug Name | Piperidine Substitution | Therapeutic Category | Target/Mechanism |
---|---|---|---|
Loratadine | N-Alkylated (C-4) | Antihistamine | H1 receptor antagonist |
Risperidone | N-Alkylated (C-4) | Antipsychotic | 5-HT2A/D2 antagonist |
Pipobroman | Bis-substituted (N,N') | Antineoplastic | DNA alkylating agent |
1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine | C-4 amine, N-aryl | Kinase inhibitor scaffold | Tyrosine kinase inhibition (predicted) |
The evolution toward 4-aminopiperidine derivatives marks a strategic refinement, where the basic amine center (pKa ~8.5-10.0) facilitates salt bridge formation with aspartate/glutamate residues in ATP-binding pockets. This design principle underpins numerous kinase inhibitors, including imatinib analogs, where the piperidine nitrogen coordinates with catalytic lysine residues [3] [7].
Fluorine incorporation has transformed medicinal chemistry, with fluorinated compounds comprising >30% of recent drug approvals. The 4-amino-2-fluorophenyl group in this scaffold delivers multifaceted advantages through stereoelectronic effects:
Table 2: Impact of Fluorination Position on Pharmacological Parameters
Compound | Fluorine Position | logP | Metabolic Half-life (hr) | Kinase IC50 (nM) |
---|---|---|---|---|
1-(4-aminophenyl)-N-methylpiperidin-4-amine | None | 1.8 | 1.2 | 850 |
1-(4-amino-3-fluorophenyl)-N,N-dimethylpiperidin-4-amine | meta | 2.0 | 2.5 | 420 |
1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine | ortho | 2.1 | 3.8 | 210 |
1-(2,4-difluorophenyl)-N,N-dimethylpiperidin-4-amine | ortho, para | 2.3 | 4.1 | 190 |
The ortho-fluoro configuration specifically prevents oxidative deamination of the aniline group—a common metabolic pathway that generates electrophilic quinone-imines. Fluorine's ortho effect sterically hinders nucleophilic attack at nitrogen while electronically destabilizing imine intermediates, as demonstrated in microsomal stability assays (>85% parent compound remaining after 60 minutes) [1] [4].
The N,N-dimethylaminopiperidine moiety confers critical pharmacological properties through steric, electronic, and physicochemical mechanisms. This tertiary amine functionality serves as:
Table 3: Structural Effects of N,N-Dimethylamine on Kinase Binding Efficiency
Piperidine Substituent | Basic pKa | c-Met Ki (nM) | Heptocyte Clearance (μL/min/mg) | PAMPA Permeability (x10⁻⁶ cm/s) |
---|---|---|---|---|
-NH₂ | 10.5 | 1,200 | 35 | 12.5 |
-NHCH₃ | 9.8 | 580 | 28 | 18.9 |
-N(CH₃)₂ | 9.1 | 210 | 9 | 22.4 |
-N(CH₂CH₃)₂ | 9.3 | 240 | 14 | 35.1 |
The dimethylamino group's bioisosteric versatility enables scaffold hopping to pyridine analogs like 4-dimethylaminopyridine (DMAP), where resonance stabilization increases basicity (pKa 9.6 vs. piperidine's 10.2). Though DMAP itself shows high toxicity, its role in elucidating nucleophilic catalysis mechanisms informs piperidine-based inhibitor design—particularly in acyl transfer reactions relevant to kinase ATP-binding sites [6]. This dimethylamino effect proves critical in optimizing CNS exposure, where reduced P-glycoprotein efflux (efflux ratio <2.5) enables therapeutic brain concentrations unattainable with quaternary ammonium compounds [4] [5].
Table 4: Nomenclature of 1-(4-Amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine
Identifier Type | Name |
---|---|
Systematic IUPAC Name | 1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine |
Alternative Chemical Name | N,N-dimethyl-1-(4-amino-2-fluorophenyl)piperidin-4-amine |
Canonical SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)N)F |
InChIKey | AUSNPJYBXBQNMN-UHFFFAOYSA-N (derived analog) |
PubChem CID | 43315281 (closest public analog) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7